
5-Hydroxyindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyindole: is an organic compound with the molecular formula C8H7NO . It is a derivative of indole, characterized by the presence of a hydroxyl group at the fifth position of the indole ring. This compound is significant in various biological and chemical contexts due to its structural similarity to serotonin and melatonin, which are crucial neurotransmitters and hormones in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One of the primary methods for synthesizing 5-Hydroxyindole is the Nenitzescu synthesis . This method involves the cycloaddition of quinones with enamines in the presence of a catalyst such as calcium iodide. The reaction is typically carried out in polar solvents like acetic acid, which facilitates the formation of the indole ring .
Another method involves the Fischer indole synthesis , where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles. This method can be adapted to introduce a hydroxyl group at the fifth position .
Industrial Production Methods:
Industrial production of this compound often employs the Nenitzescu synthesis due to its efficiency and the availability of starting materials. The use of non-toxic metals like calcium iodide as catalysts makes this method environmentally friendly and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Hydroxyindole can undergo oxidation to form various quinonoid compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield indoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated indoles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-Hydroxyindole is used as a building block in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. Its unique structure allows for the creation of diverse derivatives with significant biological activities .
Biology:
In biological research, this compound is studied for its role in neurotransmission and its potential effects on the central nervous system. It is also used in the study of gut microbiota, where it is produced by the metabolism of dietary supplements like 5-hydroxytryptophan .
Medicine:
This compound derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral activities. They are also investigated as potential treatments for neurological disorders due to their structural similarity to serotonin .
Industry:
In the industrial sector, this compound is used in the production of dyes and pigments. Its derivatives are also employed in the synthesis of various agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 5-Hydroxyindole involves its interaction with various molecular targets and pathways. One of the primary mechanisms is its role as a precursor to serotonin, a crucial neurotransmitter. This compound can be converted to serotonin through enzymatic hydroxylation and decarboxylation .
In the gut, this compound stimulates the production of serotonin by enterochromaffin cells, which in turn affects gastrointestinal motility. This action is mediated through the activation of L-type calcium channels on colonic smooth muscle cells .
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound of 5-Hydroxyindole, lacking the hydroxyl group.
5-Methoxyindole: Similar to this compound but with a methoxy group instead of a hydroxyl group.
Serotonin: A neurotransmitter structurally similar to this compound, with an additional hydroxyl group at the third position.
Melatonin: A hormone derived from serotonin, with an additional methoxy group at the fifth position.
Uniqueness:
This compound is unique due to its specific hydroxylation at the fifth position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity in various chemical reactions and its ability to interact with biological targets, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
1953-54-5 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


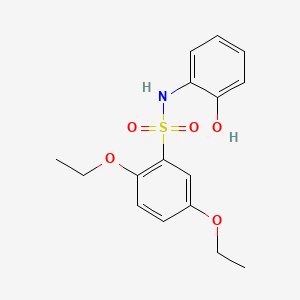

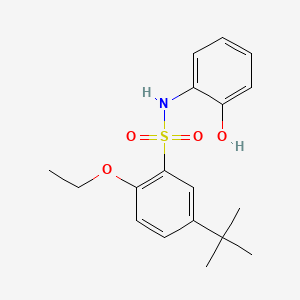
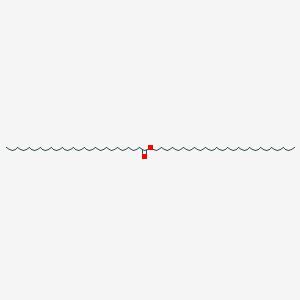
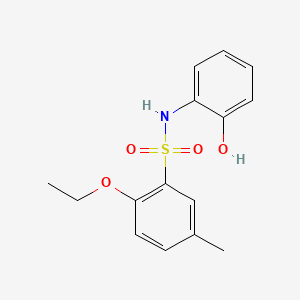
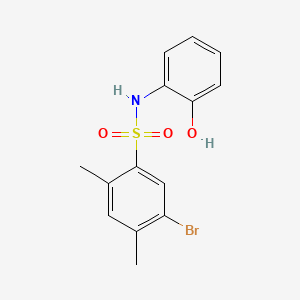
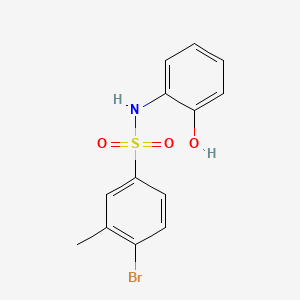
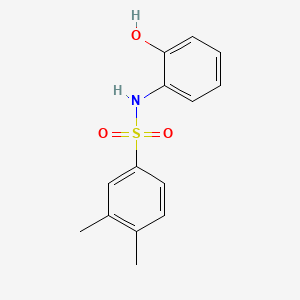
![N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B1181012.png)
![4-{[5-Methyl-2-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B1181017.png)
![4-[(4-Iodo-3-methylphenyl)sulfonyl]morpholine](/img/structure/B1181018.png)
